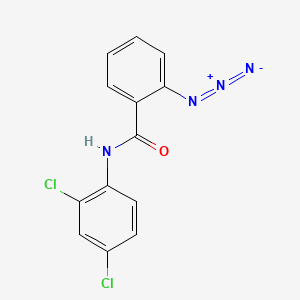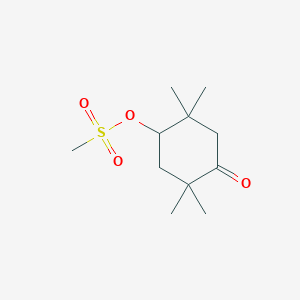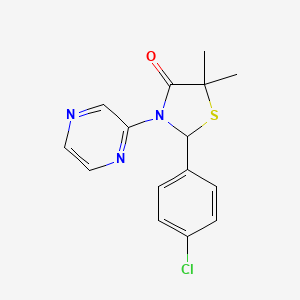
2-Azido-N-(2,4-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-N-(2,4-dichlorophenyl)benzamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features an azido group (-N₃) attached to a benzamide structure, which includes a benzene ring bonded to an amide group (CONH₂). The presence of two chlorine atoms on the benzene ring further modifies its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(2,4-dichlorophenyl)benzamide typically involves the introduction of the azido group to a pre-formed benzamide structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,4-dichlorophenylbenzamide, is reacted with sodium azide (NaN₃) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure consistent quality and yield. The use of recyclable catalysts, such as Amberlyst-15, can enhance the efficiency of the azidation process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-N-(2,4-dichlorophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: 2-Amino-N-(2,4-dichlorophenyl)benzamide.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
2-Azido-N-(2,4-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Azido-N-(2,4-dichlorophenyl)benzamide largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-N-(2,4-difluorophenyl)benzamide
- 2-Azido-N-(2,4-dibromophenyl)benzamide
- 2-Azido-N-(2,4-dimethylphenyl)benzamide
Uniqueness
2-Azido-N-(2,4-dichlorophenyl)benzamide is unique due to the presence of chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. The electron-withdrawing nature of chlorine atoms can stabilize certain intermediates, making this compound particularly useful in specific synthetic applications .
Propriétés
Numéro CAS |
88279-14-5 |
|---|---|
Formule moléculaire |
C13H8Cl2N4O |
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
2-azido-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)17-13(20)9-3-1-2-4-11(9)18-19-16/h1-7H,(H,17,20) |
Clé InChI |
KPZCOFQWRCXHOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)

![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)




![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)


![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)

![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
